Pyridine, 2-ethyl-4,6-dimethyl-

Description

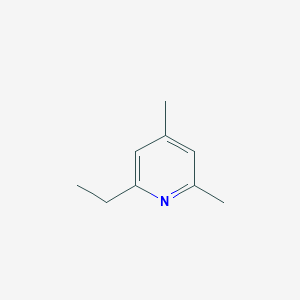

Pyridine, 2-ethyl-4,6-dimethyl- (CAS 1124-35-2) is a substituted pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Its structure features a pyridine ring substituted with an ethyl group at the 2-position and methyl groups at the 4- and 6-positions (Figure 1). The compound’s McVol (McGowan molar volume) is 123.890 ml/mol, reflecting its molecular bulk .

Pyridine derivatives like this are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

2-ethyl-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-9-6-7(2)5-8(3)10-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZIUFTNFTGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150028 | |

| Record name | Pyridine, 2-ethyl-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-35-2 | |

| Record name | Pyridine, 2-ethyl-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethyl-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDINE, 2-ETHYL-4,6-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674361LINH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalyst Design

The catalytic methylation of 2-methylpyridine (α-picoline) with methanol represents a scalable industrial route to 2-ethylpyridine derivatives. As detailed in US3957792A , this gas-phase reaction employs a zinc-chromium oxide catalyst (ZnO-Cr₂O₃) at 480°C, achieving a 47–53% conversion of α-picoline with 93% selectivity toward 2-ethylpyridine. The mechanism involves dehydrogenation of methanol to formaldehyde, which subsequently alkylates the methyl group of α-picoline via a hydroxymethyl intermediate.

Key Reaction Parameters:

-

Temperature : 450–500°C (optimal at 480°C)

-

Catalyst Composition : ZnO (70–90 wt%) and Cr₂O₃ (10–30 wt%)

-

Methanol-to-α-Picoline Ratio : 4:1 molar ratio

-

Residence Time : 1–30 seconds

The high selectivity is attributed to the catalyst’s ability to suppress side reactions such as over-methylation or ring decomposition.

Adaptation for 2-Ethyl-4,6-Dimethylpyridine Synthesis

To synthesize 2-ethyl-4,6-dimethylpyridine, this method requires a pre-methylated pyridine substrate (e.g., 4,6-dimethylpyridine). Introducing the ethyl group at the 2-position necessitates a two-step process:

-

Synthesis of 4,6-Dimethylpyridine : Achieved via Chichibabin condensation of acetone and ammonia.

-

Ethylation at C2 : Reacting 4,6-dimethylpyridine with methanol under similar catalytic conditions.

Challenges :

-

Competing reactions at the 4- and 6-methyl groups may reduce yield.

-

Catalyst deactivation due to coke formation at elevated temperatures.

Sulfonation and Recrystallization-Based Purification

Industrial-Scale Purification of Pyridine Derivatives

The method described in CN102372667A for 2,4,6-trimethylpyridine purification can be adapted for 2-ethyl-4,6-dimethylpyridine. The process involves:

-

Sulfonation : Treating the crude product with concentrated sulfuric acid to form a sulfate salt.

-

Crystallization : Using industrial ethanol (95%) to isolate the sulfonated derivative.

-

Alkaline Hydrolysis : Neutralizing the sulfate with NaOH to recover the free base.

Optimization Data:

| Step | Conditions | Purity Improvement |

|---|---|---|

| Sulfonation | H₂SO₄, 40°C, 2 h | 50–70% → 85% |

| Ethanol Crystallization | 1:1 (v/v) ethanol, 0°C, 4 h | 85% → 97% |

| Recrystallization | Repeat crystallization step | 97% → 99% |

This method enhances purity from 50–70% to 99% while maintaining a 90–95% recovery rate.

Application to 2-Ethyl-4,6-Dimethylpyridine

Modifications required for the target compound include:

-

Adjusting Sulfonation Time : Longer reaction times (3–4 h) due to steric hindrance from the ethyl group.

-

Solvent Selection : Isopropanol may replace ethanol for improved solubility of bulkier sulfates.

Multi-Component Hantzsch Pyridine Synthesis

Reaction Design and Scope

The Hantzsch synthesis offers a flexible route to polysubstituted pyridines by condensing an aldehyde, β-keto ester, and ammonia. For 2-ethyl-4,6-dimethylpyridine:

-

Aldehyde : Propionaldehyde (ethyl group precursor).

-

β-Keto Ester : Methyl acetoacetate (methyl groups at C4 and C6).

General Reaction Scheme:

Optimization Challenges

-

Regioselectivity : Ensuring ethyl and methyl groups occupy the 2-, 4-, and 6-positions requires strict control of stoichiometry and temperature.

-

Yield Limitations : Typical yields range from 30–45% due to competing formation of 1,4-dihydropyridine intermediates.

Stepwise Alkylation Using Organometallic Reagents

Directed Ortho-Metalation Strategy

A regioselective approach involves:

-

Directed Metalation : Treating 4,6-dimethylpyridine with LDA (lithium diisopropylamide) at -78°C to deprotonate C2.

-

Ethylation : Adding ethyl bromide (EtBr) to the lithiated intermediate.

Reaction Conditions:

Limitations

-

Sensitivity to moisture and oxygen.

-

High cost of organometallic reagents limits industrial applicability.

Comparative Analysis of Synthetic Methods

Key Findings :

-

Catalytic alkylation balances yield and scalability for industrial production.

-

Sulfonation-based purification achieves the highest purity but requires pre-synthesized crude product.

-

Organometallic methods are suitable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-ethyl-4,6-dimethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines.

Substitution: Electrophilic substitution reactions are common, where the ethyl and methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit antimicrobial properties. Specifically, studies have shown that pyridine, 2-ethyl-4,6-dimethyl-, can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Pyridine compounds have been explored for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential use in cancer therapeutics . Further research is needed to elucidate the mechanisms behind these effects and to evaluate its efficacy in clinical settings.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have also been investigated. Pyridine, 2-ethyl-4,6-dimethyl-, has been associated with modulating inflammatory pathways, indicating its potential utility in treating inflammatory diseases .

Industrial Applications

Synthesis of Fine Chemicals

Pyridine, 2-ethyl-4,6-dimethyl-, serves as an important intermediate in the synthesis of various fine chemicals. Its ability to undergo cycloaddition reactions without metal participation allows for efficient production processes with moderate to excellent yields . This characteristic makes it advantageous for industrial applications where cost-effectiveness and simplicity are essential.

Use in Agrochemicals

The compound is also being explored for its role in the development of agrochemicals. Its structural features may enhance the efficacy of pesticides or herbicides by improving their stability or bioavailability .

Environmental Applications

Risk Assessment in Marine Microplastics

Recent studies have highlighted the presence of pyridine derivatives, including pyridine, 2-ethyl-4,6-dimethyl-, in marine microplastics. Understanding the implications of these compounds is crucial for environmental risk assessments and developing strategies to mitigate their impact on marine ecosystems .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyridine derivatives found that pyridine, 2-ethyl-4,6-dimethyl-, exhibited significant inhibitory effects against specific bacterial strains. This research supports the compound's potential as a basis for new antimicrobial drugs.

Case Study 2: Anticancer Research

In vitro studies demonstrated that treatment with pyridine, 2-ethyl-4,6-dimethyl-, resulted in reduced proliferation rates of cancer cell lines compared to controls. These findings warrant further exploration into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of pyridine, 2-ethyl-4,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, pyridine derivatives can act as ligands that bind to metal ions, influencing various biochemical processes. Additionally, they can participate in electrophilic aromatic substitution reactions, where the pyridine ring acts as a nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridine, 2-ethyl-4,6-dimethyl- with structurally analogous pyridine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Key Observations:

Substituent Effects on Lipophilicity :

- The ethyl group in 2-ethyl-4,6-dimethylpyridine increases lipophilicity compared to smaller substituents (e.g., methyl or chloro groups). This property enhances its utility in hydrophobic environments, such as lipid membranes or organic solvents .

- Chloro substituents (e.g., in 2-Chloro-4,6-dimethylpyridine) further elevate reactivity, making the compound a versatile intermediate in agrochemical synthesis .

Bioactivity Differences: 2-Amino-4,6-dimethylpyrimidine (a pyrimidine analog) exhibits in vitro antibacterial and antitubercular activity, attributed to the electron-donating amino group enhancing interactions with microbial enzymes .

Structural Analogues in Medicinal Chemistry: Pyridine derivatives with N-donor ligands (e.g., 2-amino-4,6-dimethylpyrimidine) form complexes with transition metals (e.g., Zn²⁺), which retain antibacterial activity even after ligand substitution . In contrast, 2-ethyl-4,6-dimethylpyridine lacks polar functional groups, limiting its direct pharmacological use but favoring applications as a synthetic building block .

Industrial Relevance :

- 2-Chloro-4,6-dimethylpyridine is a key precursor in herbicide and dye production due to its electrophilic chlorine atom, which facilitates nucleophilic substitution reactions .

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives are utilized as light stabilizers in polymers, showcasing the broader applicability of alkyl-substituted heterocycles .

Research Findings and Trends

- Antimicrobial Activity: Methyl and amino substitutions in pyridine/pyrimidine rings correlate with enhanced bioactivity. For example, 2-amino-4,6-dimethylpyrimidine shows potent inhibition against Mycobacterium tuberculosis (MIC: <1 µg/mL) .

- Synthetic Utility : The ethyl group in 2-ethyl-4,6-dimethylpyridine improves steric bulk, making it a candidate for asymmetric catalysis or ligand design .

- Solubility Limitations : Despite its moderate logP, 2-ethyl-4,6-dimethylpyridine ’s low water solubility (-2.99 logWS) restricts its use in aqueous systems, necessitating formulation strategies for biomedical applications .

Biological Activity

Pyridine, 2-ethyl-4,6-dimethyl- (chemical formula: C9H13N) is a member of the pyridine family, which is known for its diverse biological activities. This article explores its biological activity based on various studies, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

Pyridine, 2-ethyl-4,6-dimethyl- features a pyridine ring substituted with ethyl and two methyl groups at specific positions. The structural formula can be represented as follows:

This unique substitution pattern contributes to its distinct chemical behavior and biological activity.

1. Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated good antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.02 to 6 mM against bacteria and from 0.1 to 12 mM against fungi .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| Pyridine derivative A | S. aureus | 0.02 |

| Pyridine derivative B | E. coli | 0.05 |

| Pyridine derivative C | C. albicans | 0.1 |

2. Anticancer Properties

Pyridine derivatives have been investigated for their anticancer potential. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism often involves the induction of apoptosis through various pathways, including the modulation of specific signaling proteins .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A notable study reported that a pyridine derivative exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in an ex vivo human blood assay . This suggests a potential role in treating inflammatory diseases.

The biological activity of pyridine, 2-ethyl-4,6-dimethyl-, is attributed to its ability to interact with various molecular targets:

- Electrophilic Aromatic Substitution : The pyridine ring can act as a nucleophile in electrophilic substitution reactions, which may lead to the formation of more active derivatives.

- Metal Ion Interaction : Pyridine derivatives can bind to metal ions, influencing biochemical processes crucial for microbial survival and proliferation .

Case Studies

Several case studies exemplify the biological efficacy of pyridine derivatives:

- Antibacterial Activity : A study synthesized a series of pyridine compounds that showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like penicillin and streptomycin .

- Anticancer Screening : In vitro assays demonstrated that specific pyridine derivatives could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

Q & A

Q. How do industrial-scale synthesis protocols for 2-ethyl-4,6-dimethylpyridine differ from laboratory methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.